molecular formula C9H7BrN2O B13707279 3-Acetyl-4-bromo-7-azaindole CAS No. 1260386-51-3

3-Acetyl-4-bromo-7-azaindole

Cat. No.: B13707279
CAS No.: 1260386-51-3
M. Wt: 239.07 g/mol
InChI Key: JOQYKHLKPSGBRU-UHFFFAOYSA-N
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Description

3-Acetyl-4-bromo-7-azaindole is a chemical compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Acetyl-4-bromo-7-azaindole typically involves the functionalization of the azaindole core. One common method is the bromination of 7-azaindole followed by acetylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Acetyl-4-bromo-7-azaindole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Acetyl-4-bromo-7-azaindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-4-bromo-7-azaindole involves its interaction with specific molecular targets. For example, it can inhibit certain protein kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-Acetyl-4-bromo-7-azaindole can be compared with other azaindole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1260386-51-3

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12)

InChI Key

JOQYKHLKPSGBRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=NC=CC(=C12)Br

Origin of Product

United States

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